Benzyl 3-chloropropanoate
Overview
Description
Benzyl 3-chloropropanoate is an organic compound with the molecular formula C10H11ClO2 It is an ester formed from benzyl alcohol and 3-chloropropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-chloropropanoate can be synthesized through the esterification of benzyl alcohol with 3-chloropropanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 3-chloropropanoic acid.
Reduction: The compound can be reduced to form benzyl 3-hydroxypropanoate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Products depend on the nucleophile used, such as benzyl 3-hydroxypropanoate when hydroxide is the nucleophile.
Hydrolysis: Benzyl alcohol and 3-chloropropanoic acid.
Reduction: Benzyl 3-hydroxypropanoate.
Scientific Research Applications
Benzyl 3-chloropropanoate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential drug candidates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: this compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of benzyl 3-chloropropanoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction reactions. The ester bond in the compound is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its reactions are primarily determined by the functional groups present in the compound and the nature of the nucleophiles or reducing agents used.
Comparison with Similar Compounds
Benzyl 2-chloropropanoate: Similar in structure but with the chlorine atom on the second carbon of the propanoate chain.
Benzyl 4-chlorobutanoate: Contains an additional carbon in the alkyl chain compared to benzyl 3-chloropropanoate.
Methyl 3-chloropropanoate: Similar ester but with a methyl group instead of a benzyl group.
Uniqueness: this compound is unique due to the specific positioning of the chlorine atom on the third carbon of the propanoate chain, which influences its reactivity and the types of reactions it can undergo. The presence of the benzyl group also imparts distinct chemical properties compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
benzyl 3-chloropropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHRQQUQCZZHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278062 | |
Record name | Benzyl 3-chloropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-07-1 | |
Record name | NSC404503 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC5954 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl 3-chloropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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